molecular formula C9H7ClO2 B134429 (2-Methylphenyl)(oxo)acetyl chloride CAS No. 149922-98-5

(2-Methylphenyl)(oxo)acetyl chloride

Cat. No. B134429
M. Wt: 182.6 g/mol
InChI Key: GVRPKESIOBPWTO-UHFFFAOYSA-N
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Patent
US05387714

Procedure details

The crude 2-(2-methylphenyl)glyoxyloyl chloride (0.91 g, 5 mmol) were dissolved in dry THF (10 ml), and a 40% solution (1.55 g) of methylamine (20 mmol) in methanol was added thereto, followed by stirring at room temperature for 1 hour. After completion of the reaction, water (100 ml) was added to the reaction mixture which was then adjusted to below pH 2 by addition of conc. HCl and extracted with ethyl acetate (100 ml). The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/n-hexane) to give N-methyl-2-(2-methylphenyl)-2-oxoacetamide (0.45 g; yield, 50.8%) as a colorless oil.
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:12])[C:9](Cl)=[O:10].[CH3:13][NH2:14].O.Cl>C1COCC1.CO>[CH3:13][NH:14][C:9](=[O:10])[C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1])=[O:12]

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C(C(=O)Cl)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
1.55 g
Type
reactant
Smiles
Name
Quantity
20 mmol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (ethyl acetate/n-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(C(=O)C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 50.8%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.